Inositol phosphates are a group of organic compounds found widely in the natural environment. They are important in biology, agriculture, and nutrition, as they are involved in cellular processes such as signal transduction, ion channel regulation, and cell growth .
The compound may be selectively dibenzylated at the C-4 and C-6 positions. Phosphorylation followed by deprotection provides inositol-2-phosphate .
1,3,5-O-Methylidyne-myo-inositol possesses a cyclic structure with six carbon atoms, ten hydrogen atoms, and six oxygen atoms. Three hydroxyl groups (OH) are attached to the carbon ring at positions 1, 3, and 5. A methylene bridge (CH2) connects the remaining three oxygen atoms, forming a cyclic acetal group (O-CH2-O) []. This structure gives the molecule a cage-like shape with distinct chemical properties compared to myo-inositol.
1,3,5-O-Methylidyne-myo-inositol itself likely doesn't have a specific biological function. However, it serves as a precursor for the synthesis of inositol phosphates, which act as important second messengers in various cellular processes, including signal transduction, gene regulation, and cell proliferation [].